1,2,3,5-四氯-4-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

科学研究应用

1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

作用机制

Mode of Action

Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,5-Tetrachloro-4-methylbenzene involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .

化学反应分析

Types of Reactions

1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated benzoic acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated toluene derivatives.

Substitution: Various substituted chlorinated aromatic compounds.

相似化合物的比较

Similar Compounds

- 1,2,3,4-Tetrachloro-5-methylbenzene

- 2,3,4,6-Tetrachlorotoluene

- 1,2,4,5-Tetrachlorobenzene

Uniqueness

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .

生物活性

1,2,3,5-Tetrachloro-4-methylbenzene, also known as 1,2,3,5-tetrachlorotoluene , is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into its biological effects, toxicity profiles, and relevant case studies.

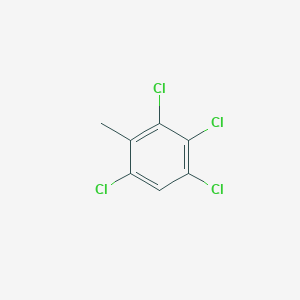

Chemical Structure and Properties

1,2,3,5-Tetrachloro-4-methylbenzene has the following chemical structure:

- Molecular Formula : C₇H₃Cl₄

- Molecular Weight : 221.9 g/mol

- IUPAC Name : 1,2,3,5-tetrachloro-4-methylbenzene

The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit various antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that 1,2,3,5-tetrachloro-4-methylbenzene can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain bacteria are noteworthy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate antibacterial effect that may be utilized in developing antimicrobial agents.

Cytotoxicity and Genotoxicity

The cytotoxic effects of 1,2,3,5-tetrachloro-4-methylbenzene have been evaluated in various cell lines. The compound has demonstrated significant cytotoxicity at higher concentrations:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- CC₅₀ Value : Approximately 50 µM

Genotoxicity assays indicate that exposure to this compound can lead to DNA damage in cultured cells. This raises concerns regarding its potential carcinogenic effects.

Toxicological Profile

The toxicological profile of 1,2,3,5-tetrachloro-4-methylbenzene reveals several health risks associated with exposure:

- Acute Toxicity : Inhalation or dermal exposure can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure is linked to liver and kidney damage.

A comprehensive review of toxicological data indicates that the compound may affect the immune system and endocrine functions.

Environmental Impact

A study conducted in contaminated sites revealed elevated levels of 1,2,3,5-tetrachloro-4-methylbenzene in soil and groundwater. Its persistence in the environment poses risks to both human health and ecological systems.

Clinical Observations

Clinical case reports have documented instances of respiratory issues among workers exposed to high concentrations of chlorinated compounds including 1,2,3,5-tetrachloro-4-methylbenzene. Symptoms included chronic cough and reduced lung function.

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURGNCIPRITNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870790 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-40-1 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。